molecular formula C10H11ClO B2916190 2-(4-Chlorophenyl)cyclobutan-1-OL CAS No. 1823886-68-5

2-(4-Chlorophenyl)cyclobutan-1-OL

Cat. No.: B2916190
CAS No.: 1823886-68-5
M. Wt: 182.65
InChI Key: JHIPWBBIZWGZBH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)cyclobutan-1-OL is a chemical compound with the molecular formula C₁₀H₁₁ClO and a molecular weight of 182.65 g/mol It is characterized by a cyclobutane ring substituted with a 4-chlorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)cyclobutan-1-OL typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings . One approach involves the reaction of 4-chlorobenzaldehyde with an appropriate cyclobutane precursor under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)cyclobutan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutane derivative.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-chlorophenyl)cyclobutanone.

    Reduction: Formation of 2-(4-chlorophenyl)cyclobutane.

    Substitution: Formation of various substituted phenylcyclobutane derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)cyclobutan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)cyclobutan-1-OL involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group and the chlorophenyl moiety play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies on its mechanism of action are ongoing to elucidate its specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

IUPAC Name

2-(4-chlorophenyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-8-3-1-7(2-4-8)9-5-6-10(9)12/h1-4,9-10,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIPWBBIZWGZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823886-68-5
Record name 2-(4-chlorophenyl)cyclobutan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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